molecular formula C16H13ClO2 B14908027 Benzyl 3-(4-chlorophenyl)acrylate

Benzyl 3-(4-chlorophenyl)acrylate

Cat. No.: B14908027
M. Wt: 272.72 g/mol
InChI Key: XHTKVFJPIFRPOF-DHZHZOJOSA-N
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Description

Benzyl 3-(4-chlorophenyl)acrylate is a chemical compound with the CAS Number 133793-08-5 and a molecular formula of C 16 H 13 ClO 2 , corresponding to a molecular weight of 272.73 g/mol . This acrylate ester is of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel anticancer agents. Structurally related 3-(4-chlorophenyl)acrylate derivatives have demonstrated potent antiproliferative activity against aggressive cancer cell lines, such as MDA-MB-231 breast carcinoma cells . The mechanism of action for these active analogues often involves the inhibition of tubulin polymerization , a critical process for cell division, which subsequently triggers cell cycle arrest at the G2/M phase and induces apoptotic cell death . The presence of the 4-chlorophenyl group is a recognized pharmacophoric element in some tubulin-binding molecules, which helps maintain antitubulin activity . Researchers can utilize this compound as a versatile chemical scaffold or synthetic intermediate for further exploration in developing potential therapeutic candidates. Its core structure aligns with small molecules investigated for their ability to disrupt microtubule function and initiate programmed cell death in malignancies . Handling Note: This product is intended for research purposes only and is not classified as a drug or medicinal product. It is strictly for laboratory use and is not meant for diagnostic, therapeutic, or any personal use. Always refer to the Safety Datasheet for proper handling protocols.

Properties

Molecular Formula

C16H13ClO2

Molecular Weight

272.72 g/mol

IUPAC Name

benzyl (E)-3-(4-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C16H13ClO2/c17-15-9-6-13(7-10-15)8-11-16(18)19-12-14-4-2-1-3-5-14/h1-11H,12H2/b11-8+

InChI Key

XHTKVFJPIFRPOF-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C=C/C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 3-(4-chlorophenyl)acrylate can be synthesized through the esterification of 3-(4-chlorophenyl)acrylic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(4-chlorophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylate moiety to an alkane or alcohol.

    Substitution: The benzyl and 4-chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or nucleophiles such as sodium methoxide (NaOCH3).

Major Products:

    Oxidation: Formation of 3-(4-chlorophenyl)acrylic acid or 3-(4-chlorophenyl)acetone.

    Reduction: Formation of benzyl 3-(4-chlorophenyl)propionate or benzyl 3-(4-chlorophenyl)propanol.

    Substitution: Formation of various substituted benzyl or 4-chlorophenyl derivatives.

Scientific Research Applications

Benzyl 3-(4-chlorophenyl)acrylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 3-(4-chlorophenyl)acrylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the 4-chlorophenyl group can enhance its binding affinity to certain targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents, functional groups, and stereochemistry, which influence their physicochemical properties and applications. Key comparisons include:

Table 1: Structural Comparison of Acrylate Derivatives

Compound Molecular Formula Molecular Weight Substituents Functional Group Biological Activity
Benzyl 3-(4-chlorophenyl)acrylate C${16}$H${13}$ClO$_2$ 272.72 4-chlorophenyl Ester Antiproliferative (MDA-MB-231)
(Z)-Benzyl 3-(4-hydroxy-3-methoxyphenyl)acrylate C${17}$H${16}$O$_4$ 284.31 4-hydroxy-3-methoxyphenyl Ester (Z-isomer) Not specified
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) C$9$H$8$O$_4$ 180.16 3,4-dihydroxyphenyl Carboxylic Acid Antioxidant, pharmacological
N-Benzyl-N-(4-chlorophenyl)acrylamide C${16}$H${14}$ClNO 271.74 4-chlorophenyl, benzyl Amide Pharmacological research

Key Observations :

  • Substituent Effects : The 4-chlorophenyl group in this compound enhances lipophilicity compared to the polar 3,4-dihydroxyphenyl group in caffeic acid, which improves water solubility .
  • Functional Group Impact : The ester group in the target compound may confer higher metabolic stability than caffeic acid’s carboxylic acid, which is prone to oxidation . The amide group in N-Benzyl-N-(4-chlorophenyl)acrylamide facilitates hydrogen bonding, influencing its crystal packing and pharmacological interactions .

Table 2: Key Physicochemical and Functional Differences

Compound Solubility Stability Notable Structural Features
This compound Lipophilic Stable under synthesis Planar acrylate unit, chlorophenyl
(Z)-Benzyl 3-(4-hydroxy-3-methoxyphenyl)acrylate Moderate polarity Z-configuration-dependent Methoxy/hydroxy substituents
Caffeic Acid Water-soluble Oxidative instability Conjugated dihydroxy system
N-Benzyl-N-(4-chlorophenyl)acrylamide Moderate Stable crystal packing Dihedral angles (49.79° between rings)

Q & A

Q. What are the standard synthetic protocols for Benzyl 3-(4-chlorophenyl)acrylate, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via esterification using a PPh₃/N-chlorobenzotriazole system, which avoids harsh acids and enables room-temperature reactions. Key steps include:

  • Reacting 3-(4-chlorophenyl)acrylic acid with benzyl alcohol in a 1:1.2 molar ratio.
  • Monitoring reaction progress via TLC (hexane/ethyl acetate, 3:1).
  • Purification via silica gel chromatography (95% yield, >95% purity by HPLC) . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF) and catalyst loading (5–10 mol% PPh₃) to suppress side reactions like polymerization.

Q. How is ¹H NMR spectroscopy applied to confirm the structure and stereochemistry of this compound?

Methodological Answer:

  • Peak assignments :
  • Acrylate protons: δ 6.3–7.1 ppm (doublet and triplet, J = 15.8 Hz for trans configuration).
  • Benzyl aromatic protons: δ 7.2–7.4 ppm (multiplet, 5H).
  • 4-Chlorophenyl protons: δ 7.3–7.5 ppm (doublet, 2H; singlet, 1H).
    • Integration ratios (5:3 aromatic protons) and coupling constants validate the (E)-stereochemistry .

Q. What purification techniques are critical for isolating high-purity this compound?

Methodological Answer:

  • Chromatography : Silica gel column with gradient elution (hexane → ethyl acetate) removes unreacted starting materials.
  • Recrystallization : Ethanol/water (3:1) yields crystals with >99% purity (melting point validated via DSC).
  • Analytical validation : HPLC (C18 column, 70:30 acetonitrile/water) confirms purity, while GC-MS detects residual solvents .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the molecular conformation and supramolecular interactions of this compound derivatives?

Methodological Answer:

  • Crystallization : Slow evaporation from ethanol yields single crystals suitable for SCXRD.
  • Structural insights :
  • Planar acrylate units with dihedral angles of 68.9–80.1° relative to aromatic rings.
  • Weak C–H⋯O interactions (2.5–3.0 Å) stabilize crystal packing into molecular tapes .
    • Validation : R-factor < 0.1 and data-to-parameter ratios > 15 ensure model accuracy.

Q. What strategies are employed to evaluate the biological activity of this compound in antimalarial research?

Methodological Answer:

  • In vitro assays :
  • Plasmodium falciparum cultures (3D7 strain) treated with 0.1–100 µM compound.
  • SYBR Green I fluorescence quantifies parasite growth inhibition (IC₅₀ calculated via nonlinear regression).
    • Structure-activity relationship (SAR) :
  • Electron-withdrawing groups (e.g., 4-Cl) enhance activity by improving target binding.
  • Toxicity screening using HepG2 cells ensures selectivity (SI > 10) .

Q. How do intermolecular forces influence the physicochemical properties of this compound?

Methodological Answer:

  • Intermolecular interactions :
  • C–H⋯O hydrogen bonds (2.8–3.2 Å) and π-π stacking (3.5–4.0 Å) dominate.
  • Hirshfeld surface analysis quantifies interaction contributions (e.g., 15% H-bonding, 30% van der Waals).
    • Property modulation :
  • Stronger interactions correlate with higher melting points (e.g., 120–130°C) and lower solubility in polar solvents .

Data Analysis and Contradiction Resolution

Q. How can researchers resolve discrepancies in spectral data for this compound derivatives?

Methodological Answer:

  • Cross-validation : Compare NMR (¹H/¹³C), IR (C=O stretch at 1710 cm⁻¹), and HRMS ([M+H]⁺ = 287.0743).
  • Dynamic vs. static disorder : SCXRD identifies conformational flexibility (e.g., benzyl group rotation) causing split NMR peaks.
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict spectra to reconcile experimental anomalies .

Tables

Table 1 : Key Spectral Data for this compound

TechniqueCritical Peaks/FeaturesReference
¹H NMR (CDCl₃)δ 6.3–7.1 (acrylate), δ 7.2–7.5 (aromatic)
¹³C NMRδ 166.5 (C=O), δ 134.2 (C-Cl)
IR1710 cm⁻¹ (ester C=O)

Table 2 : Biological Activity of Structural Analogs

DerivativeIC₅₀ (µM)Selectivity Index (SI)Reference
4-Chlorophenyl acrylate2.112.5
3,4-Dichlorophenyl acrylate1.815.0

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